molecular formula C6H9N3O2 B2363415 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one CAS No. 30201-72-0

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one

Cat. No.: B2363415
CAS No.: 30201-72-0
M. Wt: 155.157
InChI Key: GJIYTJHETGATKF-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of an amino group at the second position, an ethyl group at the fifth position, and a hydroxyl group at the sixth position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with guanidine in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired compound. The reaction conditions typically involve heating the reaction mixture under reflux and using solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of reaction conditions, catalysts, and purification methods can vary depending on the desired yield and purity of the final product. Common purification techniques include recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antiviral, antibacterial, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxypyrimidine: Lacks the ethyl group at the fifth position.

    5-Ethyl-2,4-dihydroxypyrimidine: Contains an additional hydroxyl group at the fourth position.

    2-Amino-6-methylpyrimidin-4(3H)-one: Has a methyl group instead of an ethyl group at the fifth position.

Uniqueness

2-Amino-5-ethyl-6-hydroxypyrimidin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-amino-5-ethyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h2H2,1H3,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIYTJHETGATKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30201-72-0
Record name 2-AMINO-4,6-DIHYDROXY-5-ETHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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